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1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H19NO5. It is known for its role as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a component in the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound is characterized by its stability and ability to form strong covalent bonds, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available starting materials.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate involves its function as a linker in ADCs and PROTACs:
Molecular Targets and Pathways: The compound targets specific proteins and pathways involved in disease processes, making it a valuable tool in precision medicine.
Comparison with Similar Compounds
1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate can be compared with other similar compounds:
Biological Activity
1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate (CAS: 144527-32-2) is a compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article explores its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C12H21NO5, with a molecular weight of 259.3 g/mol. Its structure includes a pyrrolidine ring that contributes to its biological activity. The IUPAC name is 1-(tert-butyl) 2-methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate, indicating its stereochemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that it may exhibit:
- Antioxidant Activity : The presence of hydroxyl groups in the structure allows for scavenging of free radicals, thus potentially reducing oxidative stress.
- Neuroprotective Effects : Studies indicate that pyrrolidine derivatives can protect neuronal cells from apoptosis and promote neurogenesis.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in various in vitro models:
Case Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines showed that treatment with this compound resulted in a significant increase in cell viability under oxidative stress conditions. The mechanism was linked to the upregulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a marked reduction in inflammatory markers and histological evidence of decreased tissue damage, suggesting its potential as an anti-inflammatory agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity towards specific targets.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-8(14)6-12(13,4)9(15)17-5/h8,14H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBPJCTYTFHHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.